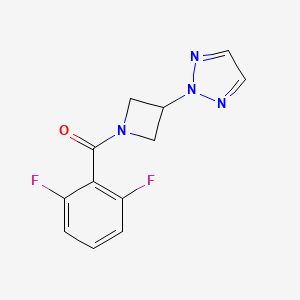
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C12H10F2N4O and its molecular weight is 264.236. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring linked to an azetidine moiety and a 2,6-difluorophenyl group. Its molecular formula is C13H11F2N3O with a molecular weight of approximately 281.25 g/mol. The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and antimicrobial activities. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines and demonstrate effectiveness against certain bacterial strains.
Anticancer Activity
A study on similar triazole-containing compounds indicated that they possess notable antiproliferative effects against several cancer cell lines. For instance, compounds derived from triazole scaffolds have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | TS inhibition |
| HCT-116 | 2.6 | TS inhibition |
| HepG2 | 1.4 | TS inhibition |
These findings suggest that the compound may share similar mechanisms of action as other triazole derivatives, potentially making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies reveal that it exhibits significant antibacterial activity, which is crucial for developing new antibiotics in the face of rising resistance.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results indicate that the compound could be effective in treating infections caused by these bacteria .
Case Studies and Research Findings
Recent research has focused on synthesizing various derivatives of triazole-containing compounds to enhance their biological activities. For instance:
- A study synthesized several 1,2,3-triazole derivatives and evaluated their anticancer properties. Among them, specific compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
- Another investigation into the structure-activity relationship (SAR) revealed that ortho-substituted derivatives showed superior activity compared to meta or para substitutions, suggesting that the positioning of substituents significantly impacts efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Thymidylate Synthase : This leads to reduced DNA synthesis and subsequent cell death.
- Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with essential processes in bacterial cells, leading to their death.
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-15-4-5-16-18/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWMIZBNCYFUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














